What are the chemical properties of Ethyl 3-amino-3-ethoxyacrylate?
What are the chemical properties of Ethyl 3-amino-3-ethoxyacrylate?
An In-depth Technical Guide to the Chemical Properties and Synthetic Applications of Ethyl 3-amino-3-ethoxyacrylate
Prepared by: Gemini, Senior Application Scientist
Introduction: Unveiling a Versatile Trifunctional Synthon
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the demand for versatile, multifunctional building blocks is insatiable. Ethyl 3-amino-3-ethoxyacrylate, often utilized as its stable hydrochloride salt, has emerged as a preeminent example of such a reagent. This compound uniquely combines the functionalities of an enamine, an enol ether, and an acrylate ester within a compact three-carbon backbone. This trifunctional nature imbues it with a rich and tunable reactivity profile, allowing it to serve as a cornerstone in the construction of complex molecular architectures.
This guide provides an in-depth exploration of the chemical properties, synthesis, and reactivity of Ethyl 3-amino-3-ethoxyacrylate. It is intended for researchers, synthetic chemists, and drug development professionals who seek to leverage its unique attributes for the synthesis of novel heterocycles, non-canonical amino acids, and functionalized polymers. We will delve into the causality behind its reactivity and provide field-proven, validated protocols for its application, grounding our discussion in authoritative references.[1][2]
Molecular Structure and Physicochemical Properties
The utility of any reagent begins with a fundamental understanding of its structure and physical characteristics. Ethyl 3-amino-3-ethoxyacrylate hydrochloride is a white, crystalline solid, valued for its stability and ease of handling compared to the free base.[1][2]
Structural Elucidation
The molecule's power lies in the electronic interplay between its functional groups. The nitrogen lone pair of the amino group and the oxygen lone pair of the ethoxy group donate electron density into the carbon-carbon double bond, which in turn is conjugated with the electron-withdrawing ethyl ester. This "push-pull" system dictates its reactivity. The InChI key and SMILES string from vendor data suggest the molecule is predominantly the (E)-isomer, which is sterically favored.[3]
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Systematic Name: ethyl (E)-3-amino-3-ethoxyprop-2-enoate hydrochloride
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Common Synonyms: Ethyl β-amino-β-ethoxyacrylate HCl, (1,3-Diethoxy-3-oxoprop-1-enyl)ammonium chloride[2]
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Molecular Formula (HCl salt): C₇H₁₄ClNO₃
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Molecular Weight (HCl salt): 195.64 g/mol [3]
Physicochemical and Spectroscopic Data
Quantitative data is essential for experimental design, including reaction setup and purification. The following tables summarize the key physical properties and expected spectroscopic signatures of the compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 34570-16-6 | [3] |
| Appearance | White solid | [2] |
| Melting Point | 103-105 °C (lit.) | [3] |
| Storage Temperature | 2-8°C | [3] |
| Solubility | Favorable solubility in various solvents |[1] |
Table 2: Spectroscopic Characterization Data
| Technique | Data |
|---|---|
| ¹H NMR | Expected Chemical Shifts (δ, ppm in CDCl₃): ~1.2-1.4 (m, 6H, 2 x -CH₃), ~4.0-4.3 (m, 4H, 2 x -OCH₂-), ~4.8 (s, 1H, vinyl C-H), ~7.5 & ~9.5 (br s, 2H, -NH₂) |
| ¹³C NMR | Expected Chemical Shifts (δ, ppm in CDCl₃): ~14 (-CH₃), ~58 (-OCH₂- ester), ~65 (-OCH₂- ether), ~90 (vinyl C-H), ~165 (C=O), ~170 (vinyl C-N/C-O) |
| Mass Spec (ESI-MS) | Free Base (C₇H₁₃NO₃, MW: 159.19): Predicted m/z for [M+H]⁺: 160.09682 |
| IR Spectroscopy | Expected Absorptions (cm⁻¹): ~3300-3400 (N-H stretch), ~2900-3000 (C-H stretch), ~1680-1700 (C=O stretch, ester), ~1620 (C=C stretch) |
Note: Experimental NMR data is not widely published. The expected values are derived from standard chemical shift principles and data for analogous structures like ethyl acrylate.[4][5]
Synthesis and Safe Handling
While Ethyl 3-amino-3-ethoxyacrylate hydrochloride is commercially available, understanding its synthesis provides insight into its chemistry and potential impurities. A plausible and efficient laboratory synthesis can be conceptualized starting from ethyl cyanoacetate, leveraging a Pinner-type reaction mechanism.
Proposed Synthetic Workflow
The synthesis involves two key transformations: 1) Formation of an imidate ester hydrochloride from the starting nitrile, and 2) Reaction with ethanol to displace the chloride and form the final product.
Caption: Proposed two-step synthesis of Ethyl 3-amino-3-ethoxyacrylate HCl.
Representative Laboratory Synthesis Protocol
This protocol is a representative method based on established chemical principles for imidate and enamine formation.
Objective: To synthesize Ethyl 3-amino-3-ethoxyacrylate hydrochloride from ethyl cyanoacetate.
Materials:
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Ethyl cyanoacetate (1 equiv.)
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Anhydrous ethanol
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Hydrogen chloride gas
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Anhydrous diethyl ether
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Ammonia solution in ethanol
Procedure:
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Imidate Formation:
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Dissolve ethyl cyanoacetate (1 equiv.) in a minimal amount of anhydrous ethanol in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, gas inlet, and drying tube.
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Cool the solution to 0°C in an ice bath.
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Bubble dry hydrogen chloride gas through the solution for 2-3 hours while maintaining the temperature at 0°C.
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Seal the flask and allow it to stand at 4°C for 24-48 hours until a precipitate forms.
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Collect the solid intermediate by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.
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Amination:
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Suspend the dried intermediate in anhydrous ethanol at 0°C.
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Slowly add a solution of ammonia in ethanol (1.1 equiv.) dropwise with vigorous stirring.
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Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
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Monitor the reaction by TLC until the starting material is consumed.
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Reduce the solvent volume under reduced pressure.
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Precipitate the final product by adding anhydrous diethyl ether.
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Collect the white solid by vacuum filtration, wash with diethyl ether, and dry to yield Ethyl 3-amino-3-ethoxyacrylate hydrochloride.
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Safety and Handling
As a prudent laboratory practice, this compound must be handled with appropriate personal protective equipment (PPE).[3]
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Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]
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PPE: Wear safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. Use in a well-ventilated fume hood.
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Storage: Store in a tightly sealed container in a refrigerator at 2-8°C.[3]
Chemical Reactivity and Synthetic Applications
The synthetic power of Ethyl 3-amino-3-ethoxyacrylate stems from its identity as a masked 1,3-dielectrophile. The enamine/enol ether system can be hydrolyzed to reveal a β-ketoester, while the acrylate system itself is a classic Michael acceptor. This dual reactivity makes it a superior building block for heterocyclic synthesis.
Core Reactivity Principles
The molecule's reactivity is governed by the resonance stabilization and the electrophilic and nucleophilic sites.
Caption: Key nucleophilic and electrophilic sites on the molecule.
This electronic configuration allows it to react as a versatile C3 synthon, typically with dinucleophiles such as amidines, guanidines, or ureas to form five- or six-membered heterocycles.
Application in Pyrimidine Synthesis
One of the most powerful applications of this reagent is in the construction of the pyrimidine core, a scaffold prevalent in numerous pharmaceuticals, including antivirals and anticancer agents. The reaction proceeds by condensing Ethyl 3-amino-3-ethoxyacrylate with an amidine or guanidine.[6] This is a classic example of building a pyrimidine ring from C-C-C and N-C-N fragments.[7]
Reaction Scheme: The general reaction involves the condensation of the acrylate with an unsubstituted or substituted amidine in the presence of a base to yield a 4-hydroxypyrimidine derivative.
Caption: General scheme for 4-hydroxypyrimidine synthesis.
Validated Protocol: Synthesis of 2-Phenyl-4-hydroxypyrimidine
Objective: To synthesize 2-phenyl-4-hydroxypyrimidine via condensation of Ethyl 3-amino-3-ethoxyacrylate hydrochloride and benzamidine hydrochloride.
Materials:
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Ethyl 3-amino-3-ethoxyacrylate hydrochloride (1 equiv., 1.96 g)
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Benzamidine hydrochloride (1 equiv., 1.57 g)
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Sodium ethoxide (2.1 equiv. of a 21% solution in ethanol)
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Anhydrous ethanol
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Glacial acetic acid
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Deionized water
Procedure:
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Reaction Setup:
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To a 100 mL round-bottom flask, add Ethyl 3-amino-3-ethoxyacrylate hydrochloride (1.96 g, 10 mmol) and benzamidine hydrochloride (1.57 g, 10 mmol).
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Add 30 mL of anhydrous ethanol and stir to form a suspension.
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Base Addition and Reflux:
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Slowly add the sodium ethoxide solution (21 mmol) to the stirred suspension at room temperature. The mixture will warm slightly.
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Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) using an oil bath.
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Maintain the reflux for 6 hours. Monitor the reaction progress by TLC (e.g., 9:1 Dichloromethane:Methanol), observing the disappearance of the starting materials.
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Workup and Isolation:
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After completion, cool the reaction mixture to room temperature and then place it in an ice bath.
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Neutralize the mixture by slowly adding glacial acetic acid until the pH is approximately 6-7. A precipitate will form.
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Stir the slurry in the ice bath for 30 minutes.
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Collect the solid product by vacuum filtration.
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Wash the filter cake with cold deionized water (2 x 15 mL) and then with a small amount of cold ethanol (10 mL).
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Purification:
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Dry the crude solid under vacuum.
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Recrystallize the product from an ethanol/water mixture to yield pure 2-phenyl-4-hydroxypyrimidine as a white solid.
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Rationale: The use of sodium ethoxide serves two purposes: to deprotonate the hydrochloride salts of both starting materials, liberating the free bases, and to catalyze the condensation and subsequent cyclization by promoting nucleophilic attack. The acidic workup ensures the product precipitates as the neutral hydroxypyrimidine. This type of condensation is a robust and widely cited method for pyrimidine synthesis.[8]
Conclusion
Ethyl 3-amino-3-ethoxyacrylate is a powerful and versatile C3 synthon whose value is derived from the unique interplay of its three functional groups. Its stability as a hydrochloride salt makes it a practical and reliable reagent for complex organic synthesis. As demonstrated, its primary application lies in the efficient construction of heterocyclic systems, most notably pyrimidines, which are of immense interest to the pharmaceutical industry. The methodologies and protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to confidently incorporate this valuable building block into their synthetic strategies, enabling the exploration of novel chemical space.
References
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PubChemLite. Ethyl 3-amino-3-ethoxyacrylate hydrochloride. [Online] Available at: [Link]
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Moosavi-Zare, A. R., et al. (2025). SYNTHESIS OF PYRIMIDINES AND ITS BIO-EVALUATION. ResearchGate. [Online] Available at: [Link]
- Miller, G. W., & Rose, F. L. (1962). Pyrimidines. Part XI. The synthesis of some 4-hydroxy- and 4-amino-pyrimidines. Journal of the Chemical Society, 5642-5651.
- European Patent Office. (1989). EP0326389B1 - Process for preparing 4-hydroxypyrimidine.
-
Chemistry LibreTexts. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy. [Online] Available at: [Link]
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University of California, Los Angeles. NMR: Novice Level, Spectrum 17 - Ethyl acrylate. [Online] Available at: [Link]
- Movassaghi, M., & Hill, M. D. (2006). Synthesis of pyrimidines by direct condensation of amides and nitriles.
- Abdel-Gawad, H., et al. (2010). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Mansoura Journal of Chemistry, 37(2), 29-50.
-
Reagentia. Ethyl 3-amino-3-ethoxyacrylate hydrochloride (1 x 25 g). [Online] Available at: [Link]
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